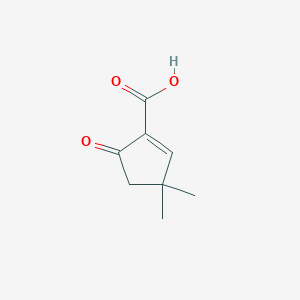![molecular formula C24H28N6O6 B14252807 N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide CAS No. 380365-67-3](/img/structure/B14252807.png)
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is a complex organic compound with the molecular formula C24H28N6O6. This compound is known for its unique structure, which includes benzoyl and glycyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide typically involves the reaction of benzoylglycine with lysine derivatives under controlled conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. Common reagents include benzoyl chloride and glycine, with reaction conditions involving temperatures ranging from 0°C to 50°C and pH levels maintained between 7 and 9.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20°C and 40°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0°C and 25°C.
Substitution: Sodium methoxide, methanol; temperatures between 25°C and 50°C.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted benzoylglycyl derivatives.
Scientific Research Applications
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including reduced inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylglycylglycine: Similar in structure but lacks the additional lysinamide group.
N-Benzoylglycyl-L-phenylalanine: Contains a phenylalanine residue instead of lysine.
N-Benzoylglycyl-D-phenylalaninamide: A stereoisomer with different biological activity.
Uniqueness
N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide is unique due to its specific combination of benzoyl, glycyl, and lysinamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
380365-67-3 |
|---|---|
Molecular Formula |
C24H28N6O6 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2,5-bis[(2-benzamidoacetyl)amino]hexanediamide |
InChI |
InChI=1S/C24H28N6O6/c25-21(33)17(29-19(31)13-27-23(35)15-7-3-1-4-8-15)11-12-18(22(26)34)30-20(32)14-28-24(36)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,25,33)(H2,26,34)(H,27,35)(H,28,36)(H,29,31)(H,30,32) |
InChI Key |
XNEMTALTKASFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
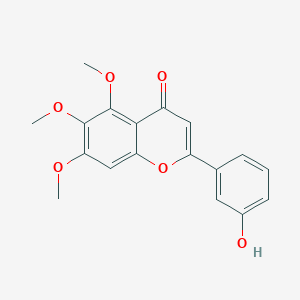
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
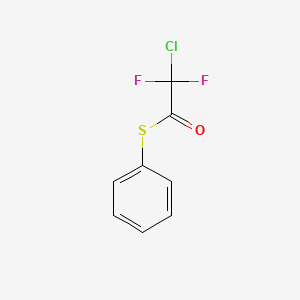
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
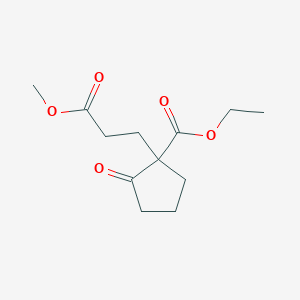
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
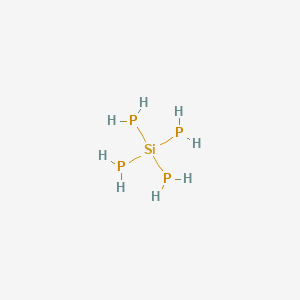
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

